molecular formula C13H13As2N2NaO4S B1678160 Neoarsphenamine CAS No. 457-60-3

Neoarsphenamine

Cat. No. B1678160
CAS RN: 457-60-3
M. Wt: 466.15 g/mol
InChI Key: CXFGBOZIEIIEIH-UHFFFAOYSA-M
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Description

Neoarsphenamine, also known as Neosalvarsan, is a yellow powder with the formula C13H13As2N2NaO4S . It is an organoarsenic compound that was introduced in the 1910s as an effective treatment for syphilis, relapsing fever, and African trypanosomiasis . It was developed as a more soluble and slightly less effective alternative to Arsphenamine (Salvarsan), which was the first modern antimicrobial agent .


Synthesis Analysis

Neoarsphenamine was first described in the patent literature as a condensation product of Salvarsan with sodium formaldehyde sulphoxylate . The original preparation, as manufactured by the Farbwerke Hoechst in Germany, described it as the monomethylene sulphinate of Salvarsan . The lowered arsenic content of 19 percent from the theoretical of 32 percent was accounted for by the presence of inert salts .


Physical And Chemical Properties Analysis

Neoarsphenamine is a yellow, crystalline, hygroscopic powder . It is highly unstable in air, which significantly complicated administration . The drug had to be dissolved in several hundred milliliters of distilled, sterile water with minimal exposure to air to produce a solution suitable for injection .

Safety And Hazards

Neoarsphenamine carried considerable risk of side-effects, including rashes, liver damage, and risks of life and limb, which were thought to be caused by improper handling and administration . Less severe side-effects such as nausea and vomiting were still common .

properties

IUPAC Name

sodium;[5-(3-amino-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyanilino]methanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-22(20)21;/h1-6,17-19H,7,16H2,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYSJUFVJUJSOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13As2N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196599
Record name Neoarsphenamine [INN:NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoarsphenamine

CAS RN

457-60-3
Record name Neoarsphenamine [INN:NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neoarsphenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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